2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Overview
Description
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of bromomethyl derivatives of tetrahydronaphthalene. This compound is characterized by the presence of a bromomethyl group attached to the naphthalene ring system, which is partially hydrogenated. It is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of bromine and a suitable solvent, such as carbon tetrachloride or dichloromethane, in the presence of light or heat to initiate the reaction, is also a common approach .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, sodium thiolate in ethanol, or primary amines in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthaldehyde or naphthoic acid.
Reduction: 2-Methyl-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for studying enzyme mechanisms and receptor interactions.
Medicine: Utilized in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene largely depends on its role as a synthetic intermediate. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. For instance, bromomethyl derivatives can act as alkylating agents, modifying nucleophilic sites on proteins or DNA, thereby influencing cellular processes .
Comparison with Similar Compounds
- 2-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
- 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
- 2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene
Comparison: 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy counterparts. Bromine is a better leaving group than chlorine, making the bromomethyl derivative more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s size and electron-withdrawing properties can influence the compound’s overall reactivity and stability .
Properties
IUPAC Name |
2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGPULGJDGEABF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508115 | |
Record name | 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77508-59-9 | |
Record name | 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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